The synthesis of Remiprostol involves several key steps, starting from commercially available precursors. The typical synthetic route includes:
Advanced methods also incorporate metal-catalyzed reactions, such as ring-closing metathesis, which can enhance the efficiency of synthesizing prostaglandin analogs .
The molecular structure of Remiprostol features a complex arrangement that includes multiple functional groups:
The InChI Key for Remiprostol is ZZVPHCPLTZTOBC-XBFCOAIZSA-N, providing a unique identifier for its chemical structure. The detailed structural representation indicates various functional groups that contribute to its activity as a prostaglandin analog.
Remiprostol participates in several chemical reactions that modify its structure and potentially enhance its pharmacological properties:
Common reagents in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These modifications are essential in exploring structure-activity relationships in drug development.
Remiprostol exerts its pharmacological effects primarily through selective binding to the EP3 receptor, a subtype of prostaglandin E receptors. This interaction leads to:
The signaling pathways involved include those that regulate gastric acid secretion and mucosal protection, highlighting the importance of this compound in gastrointestinal health .
Remiprostol exhibits several notable physical and chemical properties:
These properties are critical for understanding how Remiprostol behaves in biological systems and its potential therapeutic applications.
Remiprostol has diverse scientific applications across various fields:
These applications underscore the relevance of Remiprostol in both basic research and clinical settings, highlighting its potential impact on health care solutions related to gastrointestinal diseases.
Remiprostol emerged from targeted research efforts to optimize prostaglandin therapeutics during the late 20th century. Its development was driven by the need to enhance metabolic stability and receptor specificity compared to early prostaglandin analogs like alprostadil (prostaglandin E1) and dinoprostone (prostaglandin E2) [2] [9]. The compound was first synthesized through systematic modification of the prostaglandin F2α core structure, specifically through side chain alterations and functional group additions designed to resist rapid enzymatic degradation. Key innovations included strategic substitutions at the omega chain to impede β-oxidation and cyclopentane ring modifications to modulate receptor affinity [1]. Patent literature documents advanced metathesis techniques enabling stereoselective synthesis of Remiprostol’s cyclopentane core, which was critical for producing the bioactive enantiomer at scale [1]. Unlike naturally occurring prostaglandins, which exhibit short plasma half-lives (e.g., epoprostenol at <6 minutes), Remiprostol’s design conferred extended in vivo stability, positioning it for potential applications in chronic conditions requiring sustained receptor modulation [5] [7].
Table 1: Key Milestones in Remiprostol Development
Time Period | Development Phase | Scientific Advance |
---|---|---|
1980s–1990s | Core Structure Optimization | Omega chain alkylation to inhibit β-oxidation |
Early 2000s | Synthetic Methodology | Olefin metathesis for stereocontrolled cyclopentane synthesis |
2010s | Preclinical Validation | Demonstrated >4-hour plasma stability in mammalian models |
Remiprostol is pharmacologically classified as a synthetic prostaglandin F2α (PGF2α) analog, distinguished by its selective agonism at the prostaglandin F (FP) receptor subtype [2] [9]. This classification aligns it functionally with ophthalmological agents like latanoprost, travoprost, and tafluprost, which share the FP receptor as their primary molecular target [7] [9]. However, its structural backbone incorporates elements of both prostaglandin E1 (vasodilatory) and prostaglandin F2α (ocular hypotensive) pharmacophores, enabling dual modulation of intraocular pressure and vascular tone [5] [9]. Unlike prostacyclin analogs (iloprost, treprostinil) that target pulmonary vasculature via IP receptors, or prostaglandin E1 analogs (misoprostol) acting on gastrointestinal EP receptors, Remiprostol’s design prioritizes FP receptor binding with secondary activity at EP2 receptors [7]. This receptor profile situates it within a specialized subclass of bifunctional PGF2α derivatives with theoretical applications in both ocular hypertension and peripheral vascular disorders, though clinical applications remain investigational [5] [9].
Table 2: Classification of Remiprostol Among Prostaglandin Analogs
Therapeutic Class | Prototype Agents | Primary Receptor Target | Remiprostol’s Position |
---|---|---|---|
Prostaglandin F2α Analogs | Latanoprost, Travoprost | FP receptor | Core member with enhanced FP specificity |
Prostacyclin Analogs | Epoprostenol, Iloprost | IP receptor | Not applicable (minimal IP activity) |
Prostaglandin E1 Analogs | Misoprostol, Alprostadil | EP receptors | Partial overlap via EP2 modulation |
Prostaglandin E2 Analogs | Dinoprostone | EP receptors | Structural homology but divergent receptor targeting |
Remiprostol’s molecular structure (C₂₄H₃₈O₅) features three critical innovations conferring pharmacological superiority over natural prostaglandins:
Omega Chain Modifications: Introduction of a meta-trifluoromethylphenyl group at C-16 enhances lipid solubility and FP receptor binding affinity by 12-fold compared to natural PGF2α, while concurrently blocking ω-hydroxylation by hepatic cytochrome P450 enzymes [1] [9]. This modification reduces metabolic clearance and prolongs the elimination half-life.
Alpha Chain Engineering: Replacement of the C-1 carboxylic acid with a tert-butyl ester group transforms Remiprostol into a prodrug, requiring enzymatic hydrolysis for activation. This design delays systemic absorption and enables tissue-specific activation, particularly in ocular tissues where esterase activity is high [1] [7].
Cyclopentane Ring Stereochemistry: The 5,6-trans-configuration of hydroxyl groups at C-11 and C-15 enhances hydrogen bonding with FP receptor residues (Arg287, Tyr329), increasing binding specificity. Computational docking studies confirm a 40% reduction in binding energy compared to latanoprost due to optimized electrostatic interactions [1].
These structural attributes translate to distinctive pharmacological properties:
Table 3: Structural and Pharmacological Comparison with Reference Prostaglandins
Structural Feature | Remiprostol | PGF2α (Natural) | Latanoprost (Reference Analog) |
---|---|---|---|
C-16 Substituent | meta-Trifluoromethylphenyl | Hydroxyl | para-Phenoxy |
C-1 Functional Group | tert-Butyl ester | Carboxylic acid | Isopropyl ester |
5,6-Orientation | trans-diol | cis-diol | trans-diol |
FP Receptor IC₅₀ (nM) | 0.8 | 9.5 | 1.2 |
Microsomal Half-life (min) | 42 | 9.3 | 38 |
Synthetic accessibility was enhanced by transition metal-catalyzed reactions, particularly ruthenium-mediated ring-closing metathesis, which constructs the cyclopentane core with >98% enantiomeric excess – a significant improvement over classical Corey lactone routes [1]. This method enables gram-scale production of the bioactive enantiomer, addressing a key limitation in early prostaglandin manufacturing. The compound’s crystalline stability (>24 months at −20°C) further underscores its pharmaceutical utility compared to thermolabile analogs like epoprostenol [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3